(5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC15444229
Molecular Formula: C23H20N2O3S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O3S |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (5Z)-5-(9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C23H20N2O3S/c1-22(2)12-23(3,13-8-5-4-6-9-13)15-11-7-10-14-16(20(27)25(22)17(14)15)18-19(26)24-21(28)29-18/h4-11H,12H2,1-3H3,(H,24,26,28)/b18-16- |
| Standard InChI Key | XPDOZIMLSNOJSI-VLGSPTGOSA-N |
| Isomeric SMILES | CC1(CC(C2=CC=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=O)S4)(C)C5=CC=CC=C5)C |
| Canonical SMILES | CC1(CC(C2=CC=CC3=C2N1C(=O)C3=C4C(=O)NC(=O)S4)(C)C5=CC=CC=C5)C |
Introduction
The compound (5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic molecule that combines a pyrroloquinoline framework with a thiazolidinedione moiety. This structural arrangement suggests potential biological activities due to the pharmacophoric features of both components. Compounds containing thiazolidinedione rings are widely studied for their roles in enzyme inhibition and therapeutic applications.
Structural Features
The compound consists of:
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Pyrrolo321quinoline Core: A bicyclic system with fused pyrrole and quinoline rings. This structure is often associated with fluorescence and biological activity.
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Thiazolidine-2,4-dione Moiety: Known for its role in binding to biological targets like enzymes and receptors due to its electron-withdrawing properties.
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Phenyl Substitution: Enhances lipophilicity and may affect the compound's interaction with hydrophobic pockets in proteins.
Synthesis
While specific synthetic pathways for this exact compound are not detailed in the literature provided, related thiazolidinedione derivatives are synthesized via:
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Cyclization Reactions: Using thiourea or thiosemicarbazones with carbonyl precursors to form the thiazolidinedione ring .
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Quinoline Derivative Functionalization: Pyrroloquinoline frameworks are often synthesized through Friedländer condensation or multicomponent reactions .
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Coupling Strategies: The final assembly likely involves coupling the pyrroloquinoline core with a preformed thiazolidinedione unit.
Biological Activity
Compounds with similar structures have demonstrated:
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Antimicrobial Properties:
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Anti-inflammatory Effects:
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Anticancer Potential:
Mechanism of Action
The compound’s activity can be attributed to:
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Enzyme Inhibition:
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Receptor Modulation:
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Interaction with protein pockets via hydrogen bonding and hydrophobic interactions due to its aromatic and polar groups.
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Research Findings on Related Compounds
Studies on structurally similar molecules provide insights into potential applications:
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